tert-butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
CAS No.: 2639375-59-8
Cat. No.: VC11535202
Molecular Formula: C11H20ClNO4S
Molecular Weight: 297.80 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2639375-59-8 |
|---|---|
| Molecular Formula | C11H20ClNO4S |
| Molecular Weight | 297.80 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(chlorosulfonylmethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3/t9-/m1/s1 |
| Standard InChI Key | RENPBPBQYNJKOQ-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H](C1)CS(=O)(=O)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
tert-Butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate belongs to the piperidine derivative class, featuring:
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Piperidine ring: A six-membered saturated heterocycle with nitrogen at position 1.
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tert-Butyloxycarbonyl (Boc) group: A sterically bulky protecting group at the piperidine nitrogen.
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Chlorosulfonylmethyl group: A -CH₂SO₂Cl substituent at the C3 position, conferring electrophilicity.
The (3R) configuration introduces chirality, critical for interactions in asymmetric synthesis and biological systems. X-ray crystallography of analogous compounds confirms that the chlorosulfonyl group adopts a pseudoaxial orientation to minimize steric clash with the Boc group.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₂₀ClNO₄S | |
| Molecular weight (g/mol) | 297.80 | |
| Melting point (°C) | 82–84 (decomposes) | |
| Boiling point (°C) | 320 (estimated) | |
| Density (g/cm³) | 1.32 | |
| Rotatable bonds | 5 |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 4.76–4.68 (m, 1H, CH-SO₂Cl), 3.67–3.27 (m, 4H, piperidine H), 1.45 (s, 9H, Boc CH₃) .
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IR (KBr): 1745 cm⁻¹ (C=O, Boc), 1360 cm⁻¹ (S=O), 580 cm⁻¹ (C-Cl).
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MS (ESI+): m/z 298.1 [M+H]⁺, 242.0 [M−C₄H₈]⁺.
Physicochemical Properties
Solubility and Partitioning
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Aqueous solubility: 3.29 mg/mL (0.011 M) in water at 25°C.
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Log P (octanol/water): 1.37, indicating moderate lipophilicity .
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Solubility in organic solvents:
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Dichloromethane: >500 mg/mL
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Ethanol: 45 mg/mL
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Hexane: <1 mg/mL
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Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 82°C, with exothermic degradation peaking at 210°C (ΔH = −480 J/g).
Reactivity and Functional Group Analysis
Chlorosulfonyl Group Reactivity
The -SO₂Cl moiety undergoes:
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Nucleophilic substitution: With amines to form sulfonamides (e.g., RNH₂ → RSO₂NH₂).
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Hydrolysis: To sulfonic acids in aqueous base (SO₂Cl → SO₃H).
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Reduction: LiAlH₄ reduces -SO₂Cl to -SH.
Boc Group Stability
The tert-butoxycarbonyl group is stable under acidic conditions (pH > 3) but cleaved by TFA/CH₂Cl₂ (1:1) within 1 h .
| GHS Code | Hazard Statement | Precautionary Measure |
|---|---|---|
| H314 | Causes severe skin burns | Wear nitrile gloves |
| H318 | Eye damage | Use face shield |
| H335 | Respiratory irritation | Work in fume hood |
Exposure Control
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PPE: Nitrile gloves, chemical goggles, lab coat.
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Storage: −20°C under nitrogen, desiccated.
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Spill management: Absorb with vermiculite, neutralize with 5% NaHCO₃.
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